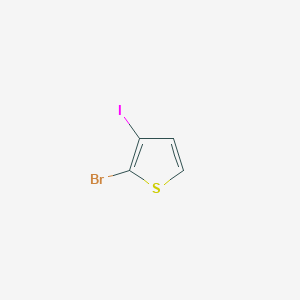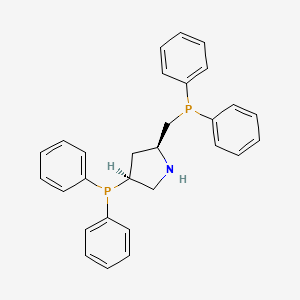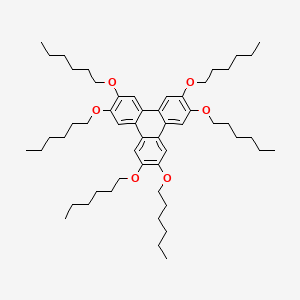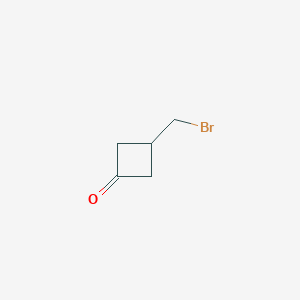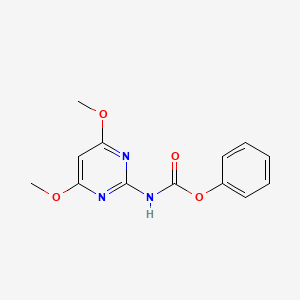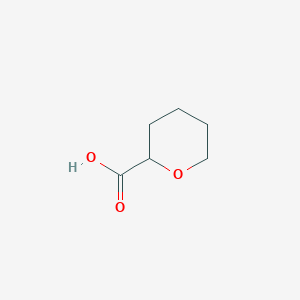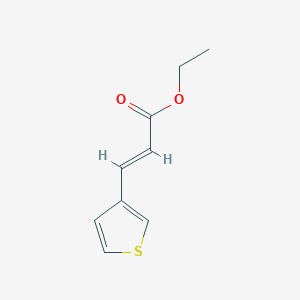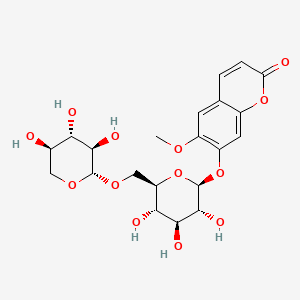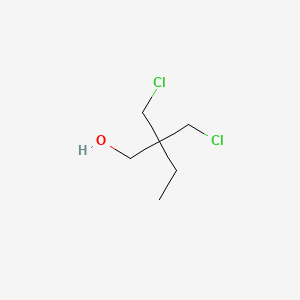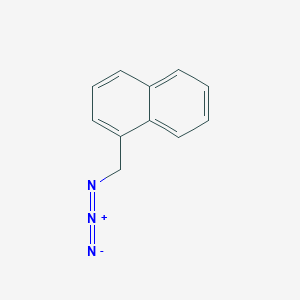
1-(Azidomethyl)naphthalene
Descripción general
Descripción
1-(Azidomethyl)naphthalene is a synthetic organic compound that belongs to the class of naphthalene derivatives. It has a molecular formula of C11H9N3 and a molecular weight of 183.21 g/mol .
Synthesis Analysis
The synthesis of 1-(Azidomethyl)naphthalene can be achieved through various chemical reactions such as the nucleophilic substitution of naphthylmethyl halides with sodium azide. This reaction is generally carried out in anhydrous solvent at elevated temperatures using appropriate catalysts or bases .Molecular Structure Analysis
The molecular structure of 1-(Azidomethyl)naphthalene is characterized by the presence of a naphthalene core with an azidomethyl group attached to it . The naphthalene core is a polycyclic aromatic hydrocarbon, consisting of two fused benzene rings .Chemical Reactions Analysis
Naphthalene and its derivatives, including 1-(Azidomethyl)naphthalene, are known to undergo various chemical reactions such as nitration, sulphonation, halogenation, Friedel-Craft alkylation, and acylation . These reactions are facilitated by the presence of the aromatic naphthalene core in the molecule .Physical And Chemical Properties Analysis
1-(Azidomethyl)naphthalene is a solid crystalline compound. It is moderately soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate . It is also known to be sensitive to shock and heat, making it potentially hazardous to handle .Aplicaciones Científicas De Investigación
Synthesis of Various Heterocycles
1-(Azidomethyl)naphthalene is utilized in the synthesis of a wide range of heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals and agrochemicals. The azide group in 1-(Azidomethyl)naphthalene undergoes various reactions, such as intramolecular cyclization, to form five- or six-membered rings with one or more heteroatoms .
Fluorescence Probes for Detection and Imaging
Due to its strong fluorescence, electroactivity, and photostability, 1-(Azidomethyl)naphthalene derivatives serve as efficient fluorescence probes. They are used in detecting and imaging applications, particularly in the study of biological systems where high sensitivity and specificity are required .
Organic Synthesis
In organic synthesis, 1-(Azidomethyl)naphthalene is a versatile reagent. It can participate in a variety of reactions, providing a pathway to synthesize complex organic molecules. This includes its use in nucleophilic addition reactions and as an intermediate in the synthesis of iminium ions.
Materials Science
The compound’s intricate structure allows for its application in materials science. It can be used to create novel materials with specific properties, such as enhanced strength, conductivity, or thermal stability.
Catalysis
1-(Azidomethyl)naphthalene can act as a catalyst in certain chemical reactions. Its azide group can facilitate the formation of new bonds, such as C−H and C-N bonds, under specific conditions .
Drug Development
As a building block in medicinal chemistry, 1-(Azidomethyl)naphthalene contributes to the development of new drugs. Its ability to form various heterocycles makes it valuable in creating compounds with potential therapeutic effects .
Direcciones Futuras
1-(Azidomethyl)naphthalene shows potential for various applications in fields such as photochemistry, biocompatible materials, and biomedical research. With further improvements and research, this compound could contribute to the development of sophisticated detection systems and other industrial applications .
Mecanismo De Acción
Biochemical Pathways
There is a lack of specific research on the biochemical pathways affected by 1-(Azidomethyl)naphthalene. For instance, 1-naphthylamine, a derivative of naphthalene, has been shown to undergo biodegradation in Pseudomonas sp. strain JS3066 . The γ-glutamylated 1NA was subsequently oxidized to 1,2-dihydroxynaphthalene which was further degraded by the well-established pathway of naphthalene degradation via catechol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Azidomethyl)naphthalene . For instance, particulate matter can significantly affect the behavior and removal efficiency of naphthalene in bioretention facilities .
Propiedades
IUPAC Name |
1-(azidomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-14-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTNGIJJDQMLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483014 | |
| Record name | 1-(azidomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)naphthalene | |
CAS RN |
55210-79-2 | |
| Record name | 1-(azidomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions sterically hindered azides can be challenging in CuAAC reactions. How does 1-(azidomethyl)naphthalene perform in these reactions, and what catalytic system was found effective?
A1: Despite the presence of the naphthalene ring, 1-(azidomethyl)naphthalene was successfully utilized in CuAAC reactions with terminal alkynes []. The researchers found the catalytic system of copper(II) sulfate pentahydrate (CuSO₄•5H₂O) and sodium ascorbate to be effective for this azide. This system generates copper(I) in situ, facilitating the cycloaddition reaction with various alkynes to produce the corresponding 1,4-disubstituted 1,2,3-triazoles in good yields [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



